molecular formula C14H19NO6S B3037752 Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate CAS No. 58168-14-2

Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate

Cat. No. B3037752
CAS RN: 58168-14-2
M. Wt: 329.37 g/mol
InChI Key: OCUGKFBTXDQKRY-UHFFFAOYSA-N
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Description

Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate is a compound that has been of interest to scientists due to its diverse range of applications in various fields. It is a thiophene-based derivative that has been synthesized and characterized by chemists. The molecular formula of this compound is C14H19NO6S and it has a molecular weight of 329.37 .


Synthesis Analysis

The synthesis of Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate involves certain specific conditions. One of the synthesis methods involves a reaction with sulfur and diethylamine in ethanol at a temperature between 40 - 50°C for a duration of 2 hours .


Molecular Structure Analysis

The molecular structure of Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate is defined by its molecular formula, C14H19NO6S . This compound is a thiophene-based derivative, which means it contains a thiophene ring, a five-membered ring consisting of four carbon atoms and a sulfur atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate include its molecular formula (C14H19NO6S) and molecular weight (329.37) . More detailed properties like melting point, boiling point, and density can be found in specialized chemical databases .

Scientific Research Applications

Anti-Proliferative Activity and Tumor Cell Selectivity

Research has identified derivatives of thiophene, similar to Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate, as having pronounced anti-proliferative activity against specific tumor cell types, including leukemia, lymphoma, prostate, kidney, and hepatoma cells. These compounds have been noted for their tumor cell selectivity and cytotoxic activity, rather than merely being cytostatic (Thomas et al., 2017).

Structure-Activity Relationship and Molecular Mechanisms

Various derivatives of thiophene have been studied for their structure-activity relationships in cancer treatment. These studies focus on understanding how modifications in the thiophene structure impact their efficacy in mitigating drug resistance in cancer cells and their potential as cancer treatments (Das et al., 2009).

Synthesis and Application in Dyeing

Thiophene derivatives have also been synthesized and applied as disperse dyes on polyester fibers. These derivatives have been reported to yield excellent dyeing results, indicating their potential application in the textile industry (Sabnis et al., 1991).

Synthesis and Cytotoxicity Studies

The synthesis of various thiophene and benzothiophene derivatives has shown potential anti-proliferative activity, with some compounds demonstrating significant activity against tumor cell lines like breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Mohareb et al., 2016).

Solubility and Thermodynamic Studies

There have been studies on the solubility of thiophene derivatives in various solvents, which is crucial for their purification and crystallization processes. These studies provide essential data for understanding the thermodynamics and solubility behavior of such compounds (Li et al., 2016), (Han et al., 2016).

properties

IUPAC Name

diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S/c1-4-19-9(16)7-8-10(13(17)20-5-2)12(15)22-11(8)14(18)21-6-3/h4-7,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUGKFBTXDQKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(SC(=C1C(=O)OCC)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate

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